Terpinyl butyrate (CAS 1334-94-7) is a chemically defined terpene ester synthesized from alpha-terpineol and butyric acid, widely procured in the flavor and fragrance industries as a heavy, fruity, and balsamic modifier. Characterized by a high boiling point of 244.0–246.0 °C and near-total insolubility in water, the compound serves as a robust, low-volatility base note and fixative [1]. In industrial formulation contexts, it is primarily valued for its exceptional hydrolytic stability—derived from the steric hindrance of its tertiary alcohol backbone—making it suitable for demanding, long-shelf-life applications where simpler esters rapidly degrade [2].
Substituting terpinyl butyrate with more ubiquitous terpene esters, such as terpinyl acetate or primary monoterpene butyrates (e.g., geranyl butyrate), fundamentally compromises both the physical performance and sensory profile of a formulation. Terpinyl acetate possesses significantly higher volatility and a sharper odor activity value, which prevents it from functioning as an effective fixative or subtle background modifier[1]. Conversely, substituting with primary terpene butyrates introduces severe hydrolytic vulnerabilities; these primary esters lack the steric shielding of terpineol's tertiary carbon, leading to rapid degradation in aqueous or acidic environments[2]. Consequently, generic substitution degrades both the longevity of the scent profile and the chemical stability of the final product.
Terpinyl butyrate exhibits exceptional resistance to esterase-catalyzed and acid-catalyzed hydrolysis due to the steric hindrance provided by its tertiary alcohol carbon. Quantitative metabolic and hydrolytic assays demonstrate that terpinyl butyrate is hydrolyzed approximately 8,300 times more slowly than primary monoterpene butyric acid esters (such as geranyl or citronellyl butyrate) that lack additional carbon chains at the functional alkyl center [1].
| Evidence Dimension | Relative hydrolysis rate |
| Target Compound Data | 1x (baseline slow rate) |
| Comparator Or Baseline | Primary monoterpene butyrates (e.g., geranyl butyrate) |
| Quantified Difference | ~8,300-fold slower hydrolysis for terpinyl butyrate |
| Conditions | In vitro tissue homogenate and simulated gastrointestinal/aqueous fluid assays |
This extreme hydrolytic stability makes terpinyl butyrate the mandatory choice for low-pH or aqueous consumer products where standard esters would rapidly degrade and lose efficacy.
The elongation of the acyl chain from an acetate to a butyrate significantly alters the thermal properties of the terpinyl ester. Terpinyl butyrate features a boiling point of 244.0–246.0 °C, compared to the standard terpinyl acetate which boils at approximately 220.0 °C [1]. This higher boiling point correlates with a lower vapor pressure at room temperature, allowing terpinyl butyrate to act as a fixative that anchors lighter, more volatile top notes in complex mixtures during thermal processing or extended exposure.
| Evidence Dimension | Boiling Point (Volatility indicator) |
| Target Compound Data | 244.0–246.0 °C |
| Comparator Or Baseline | Terpinyl acetate (approx. 220.0 °C) |
| Quantified Difference | +24 to +26 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mm Hg) |
Buyers formulating long-lasting fragrances or high-temperature processed goods must select the butyrate over the acetate to prevent premature evaporation and ensure sustained product performance.
In comparative sensory and analytical profiling, terpinyl butyrate demonstrates a much milder, more easily integrated odor profile compared to its acetate counterpart. Calculated Odor Activity Values (OAV) from headspace analysis show terpinyl butyrate with an OAV of 1.57 × 10^4, whereas terpinyl acetate exhibits a highly dominant OAV of 1.20 × 10^6[1]. This ~76-fold reduction in odor impact means terpinyl butyrate provides a stable, heavy fruity/balsamic background without overpowering the primary active notes of a formulation.
| Evidence Dimension | Odor Activity Value (OAV) |
| Target Compound Data | 1.57 × 10^4 |
| Comparator Or Baseline | Terpinyl acetate (1.20 × 10^6) |
| Quantified Difference | ~76.4-fold lower odor impact (milder profile) |
| Conditions | Multidimensional gas chromatography-mass spectrometry-olfactometry (MDGC-MS-O) headspace analysis |
Formulators require this specific compound when they need a stable structural modifier and fixative that will not aggressively dominate the sensory profile like terpinyl acetate does.
Driven by its ~8,300-fold slower hydrolysis rate compared to primary monoterpene butyrates, terpinyl butyrate is the optimal ester for acidic beverages, liquid detergents, and aqueous cosmetics. It maintains its structural integrity and odor profile over extended storage periods where simpler esters would cleave into butyric acid, causing severe off-odors [1].
With a boiling point exceeding 244 °C, terpinyl butyrate is highly suited for baked goods, extruded plastics, and hot-pour wax products. Its lower volatility compared to terpinyl acetate ensures that the critical flavor or fragrance payload survives the thermal processing step without flashing off [2].
Because its Odor Activity Value is significantly lower than that of terpinyl acetate, terpinyl butyrate acts as an excellent blending and fixative agent. It anchors highly volatile top notes and provides a substantive, heavy fruity/balsamic undertone without aggressively dominating the delicate balance of the fragrance architecture [3].